

Khk-IN-1: A Technical Guide to a Potent Ketohexokinase Inhibitor

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Compound of Interest		
Compound Name:	Khk-IN-1	
Cat. No.:	B10779355	Get Quote

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Abstract

High fructose consumption is increasingly linked to the prevalence of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target. This document provides a comprehensive technical overview of **Khk-IN-1**, a potent and selective inhibitor of KHK. **Khk-IN-1**, also known as compound 8, is a pyrimidinopyrimidine derivative that acts as an ATP-competitive inhibitor of the KHK-C isoform, the primary isoform in the liver.[1] This guide details the inhibitor's biochemical and cellular potency, pharmacokinetic profile, and the underlying mechanism of action. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical pathways and workflows to support further research and development in this area. While in vivo efficacy data for **Khk-IN-1** in disease models is not publicly available, the therapeutic rationale is strongly supported by studies on KHK knockout animal models and other KHK inhibitors.

Mechanism of Action

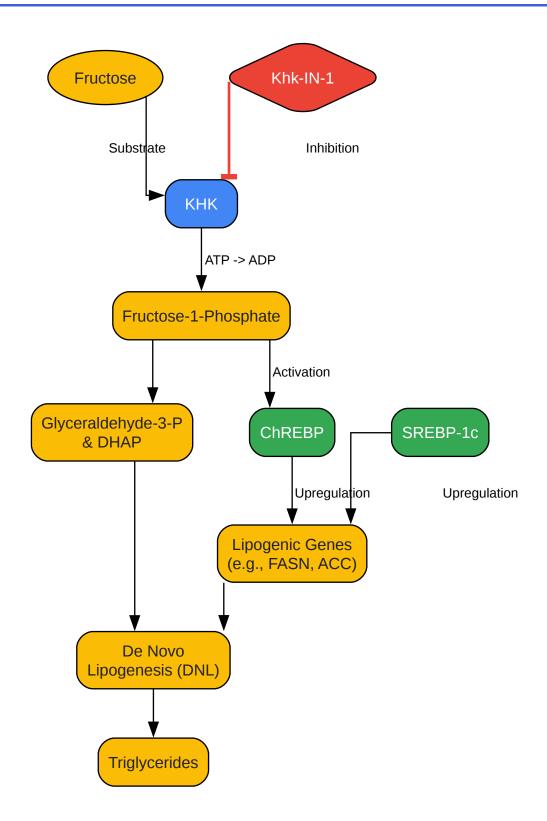
Ketohexokinase is the principal enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate (F1P).[2] This process bypasses the main regulatory checkpoints of glycolysis, leading to a rapid flux of carbon into downstream pathways, including de novo lipogenesis (DNL) and triglyceride synthesis. The accumulation of F1P can also lead to ATP depletion and uric acid production.



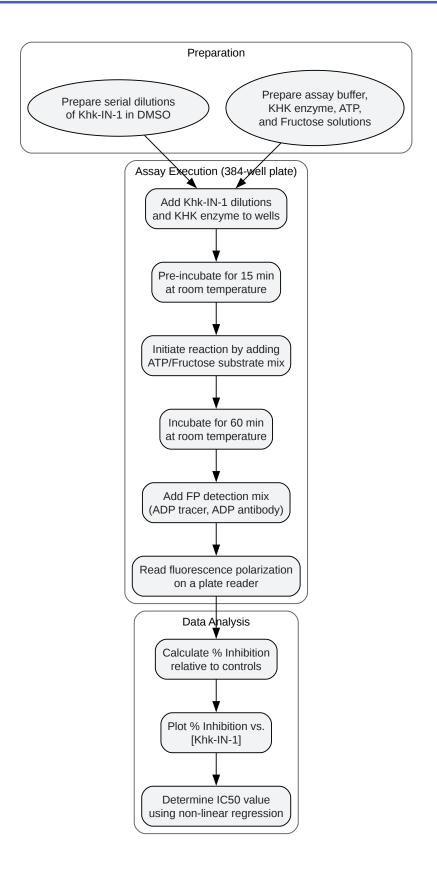
Khk-IN-1 is a potent inhibitor of the KHK-C isoform with an IC50 of 12 nM.[3] It functions by docking within the adenosine 5'-triphosphate (ATP)-binding pocket of the enzyme, thereby preventing the phosphorylation of fructose.[1] By blocking this initial step, **Khk-IN-1** is expected to mitigate the downstream metabolic consequences of excessive fructose consumption. This includes reducing the substrates available for DNL, which is regulated by transcription factors such as Carbohydrate-responsive element-binding protein (ChREBP) and Sterol regulatory element-binding protein-1c (SREBP-1c).[2] Inhibition of KHK is therefore hypothesized to reduce hepatic steatosis, improve insulin sensitivity, and lower triglyceride levels.

Signaling Pathway of Fructose Metabolism and KHK Inhibition

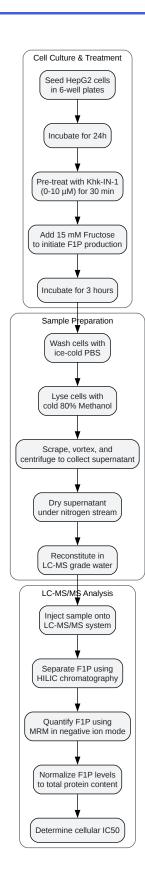












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